Cas no 347361-52-8 (1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole)

1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a fluorinated heterocyclic compound featuring a phenyl-substituted indazole core with a trifluoromethyl group at the 3-position. Its partially saturated tetrahydroindazole structure enhances stability while maintaining reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which is advantageous in drug design. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. Its well-defined structure allows for precise functionalization, supporting applications in medicinal chemistry and material science.
1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole structure
347361-52-8 structure
Product Name:1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
CAS No:347361-52-8
MF:C14H13F3N2
MW:266.261633634567
CID:3140170
PubChem ID:2760581
Update Time:2025-11-01

1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
    • 4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1h-indazole
    • MFCD04116484
    • XYAUEMFYWKGQTL-UHFFFAOYSA-N
    • AKOS025214033
    • 347361-52-8
    • 3-trifluoromethyl-1-phenyl-4,5,6,7-tetrahydro-1h-indazole
    • 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
    • 4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)-1H-indazole
    • MDL: MFCD04116484
    • Inchi: 1S/C14H13F3N2/c15-14(16,17)13-11-8-4-5-9-12(11)19(18-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • InChI Key: XYAUEMFYWKGQTL-UHFFFAOYSA-N
    • SMILES: FC(C1C2CCCCC=2N(C2C=CC=CC=2)N=1)(F)F

Computed Properties

  • Exact Mass: 266.10308291Da
  • Monoisotopic Mass: 266.10308291Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Melting Point: 68-71°C

1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Pricemore >>

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Additional information on 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Recent Advances in the Study of 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 347361-52-8)

The compound 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 347361-52-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the versatility of 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a scaffold for drug discovery. Its indazole core, combined with the trifluoromethyl group, provides a robust platform for interactions with various biological targets. Researchers have successfully synthesized derivatives of this compound, exploring its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways.

One of the most promising areas of research involves the compound's role as a modulator of protein kinases. Preliminary in vitro studies have demonstrated its ability to selectively inhibit certain kinase isoforms, which could have implications for the treatment of cancers and autoimmune diseases. The trifluoromethyl group is believed to enhance the compound's binding affinity and metabolic stability, making it a valuable candidate for further optimization.

In addition to its kinase inhibitory properties, 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has shown potential in targeting G-protein-coupled receptors (GPCRs). Recent pharmacological evaluations suggest that this compound may act as an antagonist or allosteric modulator for specific GPCR subtypes, opening new avenues for the development of novel therapeutics for neurological and metabolic disorders.

The compound's pharmacokinetic profile has also been a subject of investigation. Studies indicate that it exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding and reasonable metabolic stability. These properties, combined with its low toxicity profile in preclinical models, underscore its potential as a lead compound for further drug development.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and potency. Researchers are currently exploring structural modifications to enhance its therapeutic index and reduce off-target effects. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts, with the goal of identifying superior analogs for clinical evaluation.

In conclusion, 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 347361-52-8) represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties and diverse biological activities make it a valuable tool for both basic research and drug discovery. Future studies will likely focus on advancing this compound through preclinical and clinical stages, with the ultimate aim of addressing unmet medical needs in various disease areas.

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